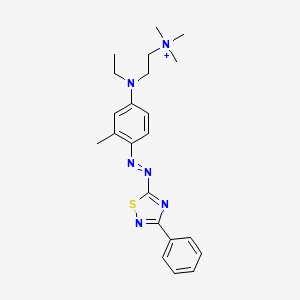
(2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium is a complex organic compound that features a unique structure combining an azo group, a thiadiazole ring, and a quaternary ammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic conditions.
Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with an aromatic amine, such as m-toluidine, in the presence of a diazonium salt.
Quaternization: The final step involves the quaternization of the amino group with an alkylating agent, such as trimethylamine, to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology
In biological research, this compound can be used as a probe to study the interactions of azo compounds with biological molecules, such as proteins and nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its unique structure allows for the exploration of new pharmacophores.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium involves its interaction with molecular targets such as enzymes and receptors. The azo group can participate in redox reactions, while the quaternary ammonium group can interact with negatively charged biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)dimethylammonium
- (2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)ethylammonium
Uniqueness
The uniqueness of (2-(N-Ethyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-toluidino)ethyl)trimethylammonium lies in its combination of an azo group, a thiadiazole ring, and a quaternary ammonium group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
31616-66-7 |
|---|---|
Molekularformel |
C22H29N6S+ |
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium |
InChI |
InChI=1S/C22H29N6S/c1-6-27(14-15-28(3,4)5)19-12-13-20(17(2)16-19)24-25-22-23-21(26-29-22)18-10-8-7-9-11-18/h7-13,16H,6,14-15H2,1-5H3/q+1 |
InChI-Schlüssel |
OBOPQJVCYIBVIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)
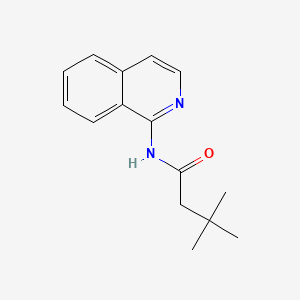
![7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate](/img/structure/B13823945.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)

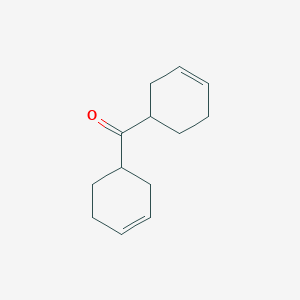
![2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione](/img/structure/B13823967.png)
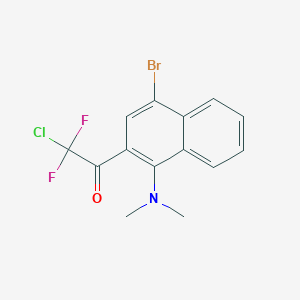
![1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane](/img/structure/B13823977.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B13823980.png)
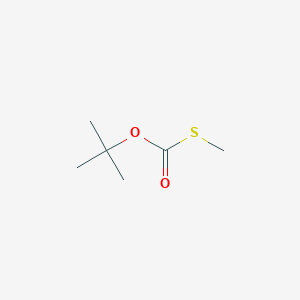
![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)
![(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one](/img/structure/B13823987.png)
